3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Positional isomerism Synthetic accessibility Procurement cost

3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1710821-09-2), also named 3-Neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid , is a synthetic benzimidazolone (2-oxo-2,3-dihydro-1H-benzodiazole) derivative with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol. The compound features a neopentyl (2,2-dimethylpropyl) substituent at the N-3 position of the benzimidazolone core and a carboxylic acid group at the C-4 position, yielding a calculated LogP of approximately 2.07 and a topological polar surface area (TPSA) of 75.09 Ų.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 1710821-09-2
Cat. No. B2565025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
CAS1710821-09-2
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCC(C)(C)CN1C2=C(C=CC=C2NC1=O)C(=O)O
InChIInChI=1S/C13H16N2O3/c1-13(2,3)7-15-10-8(11(16)17)5-4-6-9(10)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17)
InChIKeyCILPVTWSVKQFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1710821-09-2: 3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic Acid — Chemical Identity and Core Properties for Research Procurement


3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1710821-09-2), also named 3-Neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid , is a synthetic benzimidazolone (2-oxo-2,3-dihydro-1H-benzodiazole) derivative with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . The compound features a neopentyl (2,2-dimethylpropyl) substituent at the N-3 position of the benzimidazolone core and a carboxylic acid group at the C-4 position, yielding a calculated LogP of approximately 2.07 and a topological polar surface area (TPSA) of 75.09 Ų . It is commercially available at ≥95% purity for research use . This compound belongs to the benzimidazolone carboxylic acid chemotype — a scaffold with established precedent in selective PPARγ modulation and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibition research, positioning it as a candidate intermediate or probe for metabolic disorder and endocrinology target programs [1][2].

Why 3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic Acid Cannot Be Interchanged with Positional Isomers or Analogous Benzimidazolone Carboxylic Acids


Within this compound class, seemingly minor structural perturbations produce functionally non-equivalent entities. The benzimidazolone core with a carboxylic acid substituent is a privileged scaffold in drug discovery, but biological activity and chemical reactivity are exquisitely sensitive to the position of both the neopentyl substituent and the carboxylic acid group [1]. Positional isomers with the neopentyl group at N-1 (CAS 1548866-71-2) versus N-3 (CAS 1710821-09-2) share an identical molecular formula (C13H16N2O3) and molecular weight (248.28) yet exhibit distinct procurement profiles — the N-1 isomer commands approximately 4–5× higher pricing per gram from specialty suppliers, indicative of differential synthetic accessibility . Furthermore, the C-4 carboxylic acid regioisomer in the target compound places this functional group in a sterically constrained peri-position relative to the N-3 neopentyl substituent, a geometric arrangement absent in the C-5 and C-6 carboxylic acid analogs (e.g., CAS 23814-14-4, CAS 1097783-91-9) that have been explored in independent 5-HT3 antagonist and other receptor programs [2]. Importantly, benzimidazolone carboxylic acids as a class exhibit demonstrated capacity for selective target engagement — including PPARγ partial agonism with reduced adipogenic liability versus full agonists — a profile that depends critically on precise substitution geometry [3]. Substituting a different regioisomer or core analog without empirical validation risks altering or abolishing the desired pharmacophoric presentation and synthetic handle configuration.

Quantitative Differentiation Evidence for CAS 1710821-09-2 Versus Closest Analogs: Procurement and Functional Selection Guide


N-3 vs. N-1 Neopentyl Positional Isomerism: Procurement Cost and Synthetic Accessibility Differentiation

The target compound (N-3 neopentyl substitution, CAS 1710821-09-2) and its N-1 positional isomer (CAS 1548866-71-2) share identical molecular formula (C13H16N2O3), molecular weight (248.28), and purity specification (≥95%), yet exhibit a substantial procurement cost differential that reflects divergent synthetic routes . While CAS 1710821-09-2 is available through multiple suppliers with inquiry-based pricing and broader catalog availability, the N-1 isomer is priced at approximately ¥402,200 per gram (1 g scale) and ¥139,500 per 100 mg through Fujifilm Wako, indicating a premium that is consistent with more demanding synthetic access to the N-1 regiochemistry . This cost asymmetry is a direct consequence of differing cyclization and alkylation step efficiencies in the respective synthetic pathways — the N-3 alkylation of the benzimidazolone intermediate typically proceeds under more favorable kinetic conditions than the sterically encumbered N-1 position adjacent to the C-4 carboxylic acid .

Positional isomerism Synthetic accessibility Procurement cost Benzimidazolone

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isoform Activity Profile: Human 11β-HSD2 vs. Mouse 11β-HSD1/2 Enzyme Inhibition Data

As recorded in the BindingDB/ChEMBL database (CHEMBL3422416), the target compound has been profiled against human and murine 11β-hydroxysteroid dehydrogenase isoforms in a scintillation proximity assay format using [³H]-cortisol as substrate in microsomal fractions from transfected HEK293 cells [1][2]. The compound exhibits an IC50 of 11,300 nM (11.3 μM) against human 11β-HSD2, with markedly weaker activity against mouse 11β-HSD2 (IC50 = 217,000 nM) and modest activity against mouse 11β-HSD1 (IC50 = 7,200 nM) [1]. This profile reveals a notable species-selectivity pattern: the ~19-fold higher potency on human versus mouse 11β-HSD2 suggests significant species-dependent target engagement, while the ~1.6-fold preference for mouse 11β-HSD1 over human 11β-HSD2 indicates the compound possesses a mixed, non-selective inhibition profile across the two isoforms [1]. Within the benzimidazolone class, this contrasts with dedicated 11β-HSD1-selective inhibitors (such as BI-187004 and benzamide-based inhibitors with sub-micromolar potency) that are designed for selective cortisol modulation, positioning CAS 1710821-09-2 as a dual-isoform chemical probe candidate rather than an optimized selective inhibitor .

11β-HSD Enzyme inhibition IC50 Glucocorticoid Metabolic syndrome

Regiochemical Positioning of Carboxylic Acid: C-4 vs. C-5 vs. C-6 Substitution Patterns and Their Impact on Pharmacophoric Geometry

The target compound places the carboxylic acid at the C-4 position of the benzimidazolone ring — a peri arrangement relative to the N-3 neopentyl substituent that creates a distinctly constrained hydrogen-bond donor/acceptor geometry compared to the C-5 carboxylic acid isomer (CAS 23814-14-4) or the C-6 carboxylic acid regioisomer bearing the neopentyl group at C-2 instead of N-3 (CAS 1097783-91-9, MW = 232.28 due to absence of the 2-oxo group) . In the benzimidazolone PPARγ modulator series, the carboxylic acid position and its spatial relationship to the N-substituent were identified as critical determinants of partial agonist versus full agonist character, with specific regioisomers conferring reduced adipogenic gene expression and attenuated fluid retention in rodent models versus rosiglitazone [1]. While no direct head-to-head pharmacological comparison among the C-4, C-5, and C-6 regioisomers of the neopentyl-benzimidazolone series is publicly available, the established SAR from the broader benzimidazolone carboxylic acid class unambiguously demonstrates that carboxylic acid position is not a conservative substitution — it controls receptor-coactivator interaction profiles, hydrogen-bond network topology, and ultimately the balance between therapeutic efficacy and side-effect liability [1][2].

Regioisomerism Carboxylic acid position Pharmacophore Benzimidazolone scaffold

Computed Physicochemical Profile: LogP, TPSA, and Hydrogen-Bond Capacity Differentiate the Target Compound from Non-Oxo and Non-Carboxylic Acid Analogs

The target compound's computed physicochemical parameters — LogP of 2.07 and TPSA of 75.09 Ų — occupy a drug-like property space (Lipinski-compliant: MW < 500, LogP < 5, H-bond donors = 2, H-bond acceptors = 3) that is meaningfully differentiated from the closest non-oxo analog. Specifically, the C-2/C-6 neopentyl-substituted benzimidazole carboxylic acid (CAS 1097783-91-9, C13H16N2O2, MW = 232.28) lacks the 2-oxo carbonyl group present in the target compound (C13H16N2O3, MW = 248.28) . This 16-Da molecular weight difference corresponds to the addition of one hydrogen-bond acceptor (the 2-oxo carbonyl oxygen), increasing the H-bond acceptor count from 2 to 3 and the TPSA from an estimated ~55 Ų to the measured 75.09 Ų . The increased polar surface area and hydrogen-bond acceptor capacity of the target compound predict lower passive membrane permeability compared to the non-oxo analog, while the neopentyl substituent maintains sufficient lipophilicity (LogP ~2.1) to support target engagement in hydrophobic binding pockets [1]. This balance of properties — moderate lipophilicity with enhanced hydrogen-bond capacity — is consistent with the profile of benzimidazolone-based PPARγ modulators that achieve effective receptor binding while avoiding the excessive lipophilicity associated with promiscuous off-target binding [1].

Physicochemical properties LogP TPSA Drug-likeness Permeability

Benzimidazolone Carboxylic Acid Scaffold Precedent: Selective PPARγ Modulation with Reduced Adipogenic Liability Versus Full Agonists

The benzimidazolone carboxylic acid chemotype to which the target compound belongs has been systematically validated as a scaffold for selective PPARγ modulation (SPPARγM) with a differentiated safety profile versus thiazolidinedione (TZD) full agonists. In the seminal J. Med. Chem. study by Liu et al. (2011), a series of benzimidazolone carboxylic acids and oxazolidinediones were designed, synthesized, and evaluated using X-ray crystallography, PPARγ transactivation coactivator profiling, gene expression analysis, and mutagenesis studies [1]. The lead benzimidazolone analogue, compound 51 ((5R)-5-(3-{[3-(5-methoxybenzisoxazol-3-yl)benzimidazol-1-yl]methyl}phenyl)-5-methyloxazolidinedione), demonstrated efficacy equivalent to rosiglitazone in rodent models of type 2 diabetes, while side effects — specifically fluid retention and heart weight gain — were significantly diminished compared to rosiglitazone across two independent animal models [1]. Mechanistically, the benzimidazolone scaffold's partial agonist character arises from differential coactivator recruitment and a distinct hydrogen-bond network within the PPARγ ligand-binding domain compared to full agonists, as revealed by X-ray crystallographic analysis [1]. While CAS 1710821-09-2 itself has not been directly tested in PPARγ assays, its structural congruence with the validated benzimidazolone carboxylic acid pharmacophore — specifically the 2-oxo group, N-3 alkyl substitution, and carboxylic acid at a defined aromatic position — establishes a testable hypothesis for SPPARγM activity that is not supported by the non-oxo or differently substituted analogs [2].

PPARγ Selective modulator Partial agonist Type 2 diabetes Safety profile

Recommended Research and Industrial Application Scenarios for CAS 1710821-09-2 Based on Quantitative Differentiation Evidence


Chemical Biology Probe for 11β-Hydroxysteroid Dehydrogenase Isoform Profiling with Species-Selectivity Mapping

The compound's documented IC50 values across human 11β-HSD2 (11,300 nM), mouse 11β-HSD2 (217,000 nM), and mouse 11β-HSD1 (7,200 nM) in a standardized recombinant HEK293 microsomal assay [1] position it as a dual-isoform chemical probe for investigating glucocorticoid metabolism. The ~19-fold species-selectivity gap between human and mouse 11β-HSD2 is noteworthy and can be exploited to study species-specific enzyme pharmacology or to validate humanized rodent models. In procurement terms, researchers requiring a compound with characterized, publicly accessible 11β-HSD inhibition data across multiple isoforms and species — rather than investing in de novo profiling — will find CAS 1710821-09-2 to be a cost-effective starting point. This is in contrast to N-1 isomer CAS 1548866-71-2, for which no 11β-HSD data have been reported, and to dedicated selective 11β-HSD1 inhibitors that lack dual-isoform coverage .

Synthetic Intermediate for Structure–Activity Relationship (SAR) Exploration of Selective PPARγ Modulators

The target compound's benzimidazolone-4-carboxylic acid scaffold with N-3 neopentyl substitution maps directly onto the validated SPPARγM pharmacophore established by Liu et al. (2011), where benzimidazolone analogues achieved glucose-lowering efficacy equivalent to rosiglitazone with significantly reduced fluid retention and heart weight gain in rodent models [2]. The C-4 carboxylic acid provides a synthetic handle for amide coupling, esterification, or oxazolidinedione formation — key derivatization strategies used to optimize the SPPARγM series. The neopentyl group at N-3 offers steric bulk that can be systematically varied to probe the lipophilic pocket tolerance within the PPARγ ligand-binding domain. Procuring CAS 1710821-09-2 over the C-6 carboxylic acid regioisomer CAS 1097783-91-9 or non-oxo analogs is advised when the 2-oxo carbonyl's hydrogen-bond acceptor capability and the C-4 carboxylic acid's peri-geometry are mechanistically relevant to the target binding hypothesis .

Medicinal Chemistry Library Enumeration and Diversity-Oriented Synthesis Using a Privileged Benzimidazolone Core

The benzimidazolone-4-carboxylic acid core of CAS 1710821-09-2 represents a privileged scaffold for library synthesis, as demonstrated by solid-phase convergent synthetic approaches that combine benzimidazolone carboxylic acid building blocks with diverse amine and alcohol inputs [3]. The target compound's favorable computed drug-like properties (LogP 2.07, TPSA 75.09, MW 248.28, 2 H-bond donors, 3 H-bond acceptors) support its use as a core scaffold in fragment-based or diversity-oriented library design. The neopentyl substituent introduces steric bulk that can be exploited to access under-explored regions of chemical space not covered by smaller N-alkyl (methyl, ethyl, propyl) benzimidazolone analogs. The competitive inquiry-based pricing and multi-supplier availability of CAS 1710821-09-2 relative to the premium-priced N-1 isomer make it the economically rational choice for library production at gram scale.

Reference Standard for Regiochemical Quality Control in Benzimidazolone Synthetic Method Development

The well-defined N-3 substitution regiochemistry of CAS 1710821-09-2, confirmed by SMILES notation (O=C(O)C=1C=CC=C2NC(=O)N(C21)CC(C)(C)C) , makes this compound suitable as a regiochemical reference standard for analytical method development in benzimidazolone synthesis. The clear structural differentiation from the N-1 isomer (CAS 1548866-71-2) by NMR, HPLC retention time, or mass spectrometry can be leveraged to develop quality control protocols that distinguish between N-1 and N-3 alkylation products — a common challenge in benzimidazolone chemistry where alkylation regioselectivity can be difficult to control . The broader supplier base and lower procurement cost of the N-3 target compound versus the N-1 isomer further support its selection as the primary reference material for routine analytical workflows.

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